4-Amino-1-octadecylpyrimidin-2(1H)-one

Description

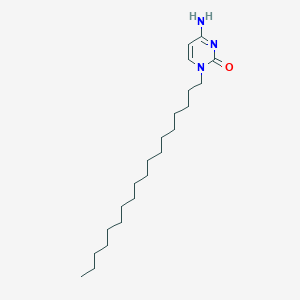

4-Amino-1-octadecylpyrimidin-2(1H)-one is a pyrimidinone derivative characterized by a long hydrophobic octadecyl chain at the N1 position and an amino group at the C4 position. Pyrimidinones are heterocyclic compounds with a six-membered ring containing two nitrogen atoms, often studied for their biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties . Structural studies using ¹H and ¹³C NMR (e.g., chemical shift analysis) confirm the substitution pattern and electronic environment of the molecule .

Properties

CAS No. |

140111-56-4 |

|---|---|

Molecular Formula |

C22H41N3O |

Molecular Weight |

363.6 g/mol |

IUPAC Name |

4-amino-1-octadecylpyrimidin-2-one |

InChI |

InChI=1S/C22H41N3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-25-20-18-21(23)24-22(25)26/h18,20H,2-17,19H2,1H3,(H2,23,24,26) |

InChI Key |

CZNJDIUCQKGKLT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCN1C=CC(=NC1=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-octadecylpyrimidin-2(1H)-one typically involves the reaction of a pyrimidine derivative with an octadecylamine. The reaction conditions may include:

Solvent: Common solvents such as ethanol or methanol.

Catalyst: Acid or base catalysts to facilitate the reaction.

Temperature: Elevated temperatures to ensure the reaction proceeds efficiently.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch reactors where the reactants are mixed under controlled conditions. The process may include:

Purification: Techniques such as recrystallization or chromatography to purify the final product.

Quality Control: Analytical methods like HPLC or NMR to ensure the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-octadecylpyrimidin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: Reaction with oxidizing agents to form corresponding oxides.

Reduction: Reaction with reducing agents to form reduced derivatives.

Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions may introduce various functional groups.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects.

Industry: Used in the development of materials with specific properties, such as surfactants or lubricants.

Mechanism of Action

The mechanism of action of 4-Amino-1-octadecylpyrimidin-2(1H)-one involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

Receptors: Binding to cellular receptors to modulate signaling pathways.

DNA/RNA: Interaction with nucleic acids to affect gene expression.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Comparison

The compound is compared to three classes of analogues:

Pyrimidinone Derivatives: 2-Hydrazino-6-methylpyrimidin-4-one (): Features a methyl group at C6 and a hydrazino group at C2. Nitro- and Halo-Substituted Pyrimidinones (): Derivatives with substituents like Cl, F, or NO₂ at C2/C4 exhibit varied electronic effects. For example, nitro groups enhance electrophilicity, while amino groups (as in the target compound) may facilitate hydrogen bonding.

Dihydroquinazolin-4(1H)-one Analogues (): Compounds like MHY2251 (2-(benzo[d][1,3]dioxol-5-yl)-2,3-dihydroquinazolin-4(1H)-one) share a fused bicyclic structure. The additional benzene ring in dihydroquinazolinones introduces planar rigidity, contrasting with the single-ring flexibility of pyrimidinones.

- These marine-derived compounds (e.g., streptochlorin) feature chlorinated or sulfated groups. Their polar substituents contrast with the lipophilic octadecyl chain in the target compound, suggesting divergent solubility and bioavailability profiles.

Physicochemical Properties

| Compound | Substituents | Molecular Weight (g/mol) | LogP | Water Solubility |

|---|---|---|---|---|

| 4-Amino-1-octadecylpyrimidin-2(1H)-one | C18H37 (N1), NH₂ (C4) | ~393.6 | ~8.2 | Low |

| 2-Hydrazino-6-methylpyrimidin-4-one | CH₃ (C6), NHNH₂ (C2) | 140.1 | ~0.5 | Moderate |

| MHY2251 (dihydroquinazolinone) | Benzo[d][1,3]dioxol-5-yl | 284.3 | ~2.1 | Low |

| Streptochlorin | Cl, OH | 213.6 | ~1.8 | High |

Key Observations :

- The octadecyl chain in the target compound increases LogP by ~6 units compared to methyl/hydrazino derivatives, drastically reducing water solubility.

- Streptochlorin’s high solubility arises from polar groups (Cl, OH), while dihydroquinazolinones like MHY2251 balance moderate lipophilicity with planar aromaticity.

Key Findings :

- The target compound’s antimicrobial activity matches nitro-substituted pyrimidinones but requires higher concentrations than streptochlorin.

- Its proposed mechanism (membrane disruption) aligns with its lipophilicity, whereas nitro derivatives act via DNA interaction.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.